1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine
Description
Historical Context of Aminoglycoside Discovery and the Emergence of Deoxydihydrostreptomycin in Research
The journey into the world of aminoglycosides began in 1943 with the discovery of streptomycin (B1217042), isolated from the soil bacterium Streptomyces griseus. nih.gov This groundbreaking discovery by Selman Waksman, Albert Schatz, and Elizabeth Bugie offered the first effective treatment for tuberculosis. nih.gov Following this, other natural aminoglycosides like neomycin, kanamycin (B1662678), and gentamicin (B1671437) were discovered, all demonstrating potent bactericidal activity, primarily against gram-negative bacteria, by inhibiting protein synthesis. nih.govresearchgate.netnih.gov
However, the widespread use of these antibiotics led to the rapid emergence of resistant bacterial strains. nih.gov Research into the mechanisms of this resistance revealed that a primary strategy employed by bacteria was the enzymatic modification of the aminoglycoside molecule. nih.gov Specifically, enzymes such as phosphotransferases could add a phosphate (B84403) group to key hydroxyl (OH) groups on the antibiotic, rendering it unable to bind to its ribosomal target and thus inactivating it. nih.govnih.gov
In response to this growing threat, researchers began to explore chemical modifications of existing aminoglycosides to create semi-synthetic derivatives that could evade these bacterial defense mechanisms. This line of inquiry led to the synthesis of 3″-deoxydihydrostreptomycin. nih.gov By removing the hydroxyl group at the 3″ position of dihydrostreptomycin (B1670612), scientists created a molecule that was no longer a substrate for the inactivating phosphotransferase enzyme. nih.gov The synthesis of 3″-deoxydihydrostreptomycin from dihydrostreptomycin was a pivotal achievement, demonstrating that rational drug design based on an understanding of resistance mechanisms could successfully restore antibiotic activity. mdpi.comresearchgate.net This targeted chemical modification marked a significant step in the ongoing battle against antibiotic resistance.
Academic Significance and Research Trajectory within Aminoglycoside Studies
The academic significance of deoxydihydrostreptomycin extends beyond its potential as a therapeutic agent. Its creation and subsequent study became a cornerstone in the field of aminoglycoside research for several reasons.
Primarily, it served as a powerful tool to probe the mechanisms of antibiotic resistance. The fact that 3″-deoxydihydrostreptomycin was active against strains resistant to dihydrostreptomycin provided direct evidence for the role of 3″-O-phosphotransferase in clinical resistance. nih.gov This validated the enzymatic modification hypothesis and spurred further investigation into the variety and specificity of aminoglycoside-modifying enzymes. nih.gov
Furthermore, the synthesis of deoxydihydrostreptomycin was a landmark in establishing the structure-activity relationships (SAR) of aminoglycosides. It highlighted the critical importance of specific hydroxyl groups for enzymatic inactivation and, conversely, their non-essential role for antimicrobial activity. This principle of "deoxygenation" as a strategy to overcome resistance became a guiding principle in the development of other semi-synthetic aminoglycosides. For instance, the insights gained from deoxydihydrostreptomycin influenced the development of other deoxygenated aminoglycosides like tobramycin (B1681333) (3'-deoxykanamycin B) and dibekacin (B1670413) (3',4'-dideoxykanamycin B), which also showed activity against resistant strains. mdpi.com
The research trajectory of deoxydihydrostreptomycin thus shifted from a simple quest for a new drug to a more fundamental exploration of molecular interactions. It allowed scientists to dissect the intricate relationship between an antibiotic, its bacterial target (the ribosome), and the resistance enzymes that threaten its efficacy. This deeper understanding has been instrumental in the ongoing effort to design novel antibiotics that can circumvent existing and emerging resistance mechanisms.
Detailed Research Findings
| Research Focus | Key Finding | Implication |
| Synthesis | Successfully synthesized from dihydrostreptomycin by removing the 3″-hydroxyl group. mdpi.comresearchgate.net | Demonstrated the feasibility of targeted chemical modification to overcome bacterial resistance. |
| Activity against Resistant Strains | Inhibited bacterial strains that were resistant to the parent compound, dihydrostreptomycin. nih.gov | Confirmed that 3″-O-phosphorylation is a key mechanism of resistance to dihydrostreptomycin. |
| Mechanism of Action | By lacking the 3″-hydroxyl group, it evades inactivation by the bacterial enzyme 3″-O-phosphotransferase. nih.gov | Provided a clear example of how structural modification can bypass specific enzymatic resistance. |
| Structure-Activity Relationship (SAR) | The 3″-hydroxyl group is essential for enzymatic inactivation but not for the antibiotic's primary binding to the bacterial ribosome. nih.govmdpi.com | Guided the development of other deoxygenated aminoglycosides with improved resistance profiles. |
Structure
2D Structure
Properties
CAS No. |
26086-49-7 |
|---|---|
Molecular Formula |
C21H41N7O11 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 |
InChI Key |
RUQATQQNXCPTLL-PQMJGINDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO |
Related CAS |
34520-86-0 (sulfate) |
Synonyms |
deoxydihydrostreptomycin deoxydihydrostreptomycin sulfate dihydrodeoxystreptomycin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Deoxydihydrostreptomycin
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of the streptomycin (B1217042) family of antibiotics begins with glucose-6-phosphate, a central metabolite, which serves as the primary precursor for all three constituent rings. nih.govasm.org The pathway branches to form the three key components:
Streptidine (B14820) moiety: This aminocyclitol unit is derived from glucose-6-phosphate via myo-inositol.
L-Streptose moiety: This unusual branched-chain sugar also originates from glucose-6-phosphate.
N-methyl-L-glucosamine moiety: This amino sugar is synthesized from glucose-6-phosphate as well.
Key intermediates have been identified through studies of cell-free extracts of S. griseus and blocked mutants. One critical intermediate is streptidine 6-phosphate . Another crucial step involves the enzymatic formation of dihydrostreptosyl streptidine 6-phosphate . This intermediate is then converted to dihydrostreptomycin (B1670612) 6-phosphate nih.govsemanticscholar.org. The synthesis of dihydrostreptosyl streptidine 6-phosphate is dependent on the precursors dTDP-L-dihydrostreptose and streptidine 6-phosphate , and is catalyzed by a dihydrostreptosyltransferase nih.govnih.gov. The formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate has been demonstrated in cell-free extracts, confirming its role as a direct precursor in the biosynthetic pathway nih.govsemanticscholar.org. The final step in the formation of dihydrostreptomycin is the dephosphorylation of dihydrostreptomycin 6-phosphate. The "deoxy" modification in deoxydihydrostreptomycin implies a subsequent enzymatic reduction of a hydroxyl group on one of the sugar moieties, although this specific step is less characterized than the main pathway.
Enzymatic Transformations in Deoxydihydrostreptomycin Biosynthesis
The assembly of deoxydihydrostreptomycin from its precursors is a highly coordinated process involving numerous enzymatic transformations. These include modifications by phosphotransferases, kinases, phosphatases, and amidinotransferases, which are essential for the maturation of the final molecule.
Role of Phosphotransferases and Kinase Activities in Metabolite Modification
Phosphorylation is a critical and recurring theme in the biosynthesis of streptomycin and its derivatives. Phosphotransferases and kinases play pivotal roles in activating and modifying the sugar intermediates.
Streptomycin 6-phosphotransferase (APH(6)) : This enzyme, encoded by a major resistance gene within the streptomycin biosynthetic gene cluster, is responsible for the phosphorylation of streptomycin at the 6-hydroxyl group of the streptidine moiety. nih.gov This phosphorylation is also a key step in the biosynthesis of the molecule itself, not just in resistance.
Kinase Activities : Kinases are involved in the early steps of modifying the sugar precursors. For instance, the formation of streptidine-P from inosamine-P in cell-free systems involves a kinase, highlighting the importance of phosphorylation in the aminocyclitol pathway nih.gov. Phosphate (B84403) transfer from dihydrostreptomycin 6-phosphate to other aminocyclitols like inosamines and streptamine (B1206204) has also been observed, demonstrating the phosphotransferase activity present in Streptomyces extracts nih.gov.
These phosphorylation events are thought to keep the intermediates within the cell and prepare them for subsequent enzymatic reactions.
Pathways Involving Phosphatases and Amidinotransferases in Aminocyclitol Maturation
The maturation of the streptidine moiety is a key sub-pathway involving both the addition of guanidino groups and the removal of phosphate groups.
Amidinotransferases : The two guanidino groups on the streptidine ring are added by amidinotransferases. The enzyme inosamine-phosphate amidinotransferase (StrB1) catalyzes the transfer of an amidino group from L-arginine to an amino group on a cyclitol precursor, such as scyllo-inosamine 4-phosphate, to form N-amidino-scyllo-inosamine 4-phosphate. uniprot.orgnih.gov This enzyme performs two separate transamidination reactions to create the final streptidine 6-phosphate uniprot.org.
Phosphatases : A phosphatase is required for the synthesis of streptidine-P from inosamine-P nih.gov. More critically, the final step in the biosynthesis of dihydrostreptomycin is the removal of the phosphate group from dihydrostreptomycin 6-phosphate. This is catalyzed by streptomycin-6-phosphatase , an enzyme encoded within the str gene cluster nih.gov. This dephosphorylation step yields the active antibiotic.
The interplay between these enzymes ensures the correct formation and maturation of the complex aminocyclitol core of the antibiotic.
Genetic Regulation of Biosynthesis Pathways
The production of secondary metabolites like deoxydihydrostreptomycin is tightly regulated at the genetic level to coordinate with the physiological state of the producing organism. This regulation involves organized gene clusters and a hierarchy of control elements.
Identification of Gene Clusters and Regulatory Elements Governing Aminoglycoside Production
The genes responsible for the biosynthesis of streptomycin and its derivatives are located together in a large biosynthetic gene cluster (BGC), often referred to as the str cluster in Streptomyces griseus. nih.govasm.org This cluster contains more than 25 genes that encode not only the biosynthetic enzymes but also regulatory proteins and resistance mechanisms. nih.govasm.org
Key genes and regulatory elements within the streptomycin BGC include:
Biosynthetic genes : These include genes for the synthesis of the three sugar moieties (e.g., strB1 for amidinotransferase activity) and for their assembly nih.govasm.orgnih.gov.
Resistance genes : A prominent example is the gene for streptomycin 6-phosphotransferase (APH(6)), which confers resistance to the producing organism by inactivating the antibiotic nih.gov.
Regulatory genes : The strR gene encodes a transcriptional activator that is crucial for the expression of the other genes in the cluster asm.org.
The organization of these genes into a single cluster facilitates their coordinated regulation and potential for horizontal gene transfer to other streptomycetes. nih.govasm.orgasm.org Many biosynthetic gene clusters for other aminoglycosides, such as kanamycin (B1662678), neomycin, and gentamicin (B1671437), have also been identified, showing conserved strategies for antibiotic production acs.orgresearchgate.net.
Mechanisms of Gene Expression Control in Secondary Metabolite Synthesis
The expression of the deoxydihydrostreptomycin BGC is controlled by a complex network that integrates nutritional signals and developmental cues.
Cluster-Situated Regulators (CSRs) : The strR gene product is a pathway-specific activator, a common feature in antibiotic BGCs. Its expression is often a key checkpoint for initiating antibiotic production asm.org.
Global Regulators : In addition to pathway-specific regulators, global regulators that respond to broader physiological signals also play a role. In Streptomyces, a well-known example is the A-factor signaling system in S. griseus. A-factor is a small, hormone-like molecule (a gamma-butyrolactone) that, at a critical concentration, triggers a regulatory cascade involving a receptor protein (ArpA) and a pleiotropic regulator (AdpA), which in turn activates strR and initiates streptomycin production asm.orgfrontiersin.org.
Riboswitches : In some bacteria, the expression of aminoglycoside resistance genes is controlled by a riboswitch. The antibiotic itself can bind to a structured leader region of the messenger RNA (mRNA), causing a conformational change that allows for the translation of the resistance gene cell.comnih.gov. While primarily studied in the context of resistance in pathogenic bacteria, such mechanisms highlight the intricate ways in which small molecules can directly influence gene expression.
The timing of antibiotic synthesis is often linked to the growth phase of the bacterium. In batch cultures, production may be delayed until the stationary phase, suggesting a response to nutrient limitation or other stress signals oup.com.
Data Tables
Table 1: Key Enzymes in Dihydrostreptomycin Biosynthesis
| Enzyme Name | Gene | Function | Reference |
| Inosamine-phosphate amidinotransferase | strB1 | Catalyzes the two transamidination reactions in streptidine biosynthesis. | uniprot.org |
| Streptomycin 6-phosphotransferase | APH(6) | Phosphorylates streptomycin/dihydrostreptomycin at the 6-hydroxyl position. | nih.gov |
| Dihydrostreptosyltransferase | - | Transfers dTDP-L-dihydrostreptose to streptidine 6-phosphate. | nih.gov |
| Streptomycin-6-phosphatase | - | Removes the phosphate from dihydrostreptomycin 6-phosphate in the final step. | nih.gov |
Table 2: Key Regulatory Elements in Streptomycin Biosynthesis
| Element | Type | Function | Reference |
| strR | Gene (CSR) | Encodes a pathway-specific transcriptional activator. | asm.org |
| A-factor | Signaling Molecule | A gamma-butyrolactone that acts as a microbial hormone to trigger production. | asm.orgfrontiersin.org |
| ArpA | Protein (Receptor) | Binds A-factor to initiate the regulatory cascade. | frontiersin.org |
| AdpA | Protein (Regulator) | Pleiotropic regulator that activates strR expression. | frontiersin.org |
Comparative Analysis of Deoxydihydrostreptomycin's Biosynthetic Pathway with Related Aminoglycosides
The biosynthesis of deoxydihydrostreptomycin, a potent aminoglycoside antibiotic, shares a conserved architectural framework with other members of its class, yet is distinguished by unique enzymatic modifications that confer its distinct chemical identity. A comparative analysis of its biosynthetic route with those of related aminoglycosides, such as streptomycin, kanamycin, and gentamicin, reveals a fascinating interplay of common ancestral pathways and divergent evolutionary adaptations. This examination primarily focuses on the formation of the core aminocyclitol moiety, subsequent glycosylation events, and terminal modifications, highlighting both the shared enzymatic machinery and the key differentiating steps.
The fundamental divergence in the biosynthetic pathways of these aminoglycosides lies in the nature of their central aminocyclitol ring. Deoxydihydrostreptomycin, along with kanamycin and gentamicin, is built upon a 2-deoxystreptamine (B1221613) (2-DOS) core. creative-biolabs.comrcsb.org In stark contrast, streptomycin's core is a streptidine ring. rcsb.org The biosynthesis of 2-DOS originates from D-glucose-6-phosphate and involves a series of enzymatic reactions catalyzed by a conserved set of enzymes. researchgate.netacs.org Key among these is the 2-deoxy-scyllo-inosose synthase (DOIS), which initiates the cyclization of the hexose precursor. researchgate.netnih.gov This is followed by the action of aminotransferases and dehydrogenases that introduce amino groups at specific positions, ultimately yielding the 2-DOS scaffold. nih.govjst.go.jp The genes encoding these enzymes are typically clustered together in the genomes of producing organisms. nih.govdevibasnet.com
Conversely, the biosynthesis of streptidine in the streptomycin pathway also begins with D-glucose-6-phosphate but proceeds through a different series of intermediates, including myo-inositol. researchgate.net This fundamental difference in the initial aminocyclitol core dictates the subsequent enzymatic logic and the final structure of the antibiotic.
Following the synthesis of the aminocyclitol core, the pathways diverge further during the glycosylation steps, where specific sugar moieties are attached. These reactions are catalyzed by a diverse family of enzymes known as glycosyltransferases, which exhibit remarkable specificity for both the sugar donor and the acceptor molecule. nih.govsigmaaldrich.com In the biosynthesis of 2-DOS-containing aminoglycosides like kanamycin and gentamicin, glycosyltransferases sequentially add specific amino- and deoxy-sugars to the 2-DOS core. nih.govnih.gov For instance, in gentamicin biosynthesis, a glycosyltransferase attaches a purpurosamine sugar, while in kanamycin synthesis, a kanosamine moiety is added. nih.gov
While the specific glycosyltransferases and the sugars they transfer are unique to each aminoglycoside, the general principle of sequential glycosylation is a shared feature. The biosynthetic gene clusters of kanamycin and gentamicin contain distinct sets of glycosyltransferase genes that reflect the different sugar decorations of their final products. nih.govdevibasnet.comnih.govoup.com
The final stages of aminoglycoside biosynthesis often involve a series of tailoring reactions that modify the sugar moieties or the aminocyclitol core. These modifications can include methylation, acetylation, and, crucially for deoxydihydrostreptomycin, deoxygenation. While the biosynthetic pathways of streptomycin, kanamycin, and gentamicin have been extensively studied, the precise enzymatic details of the deoxygenation step that distinguishes deoxydihydrostreptomycin from dihydrostreptomycin are not as well-characterized in the available literature. However, it is understood that this deoxygenation is a critical step in conferring the final chemical properties of the molecule.
A comparative overview of the key features of these biosynthetic pathways is presented in the table below.
| Feature | Deoxydihydrostreptomycin | Streptomycin | Kanamycin | Gentamicin |
| Aminocyclitol Core | 2-Deoxystreptamine | Streptidine | 2-Deoxystreptamine | 2-Deoxystreptamine |
| Core Precursor | D-Glucose-6-Phosphate | D-Glucose-6-Phosphate | D-Glucose-6-Phosphate | D-Glucose-6-Phosphate |
| Key Core Biosynthesis Enzyme | 2-deoxy-scyllo-inosose synthase (DOIS) | myo-inositol-1-phosphate synthase | 2-deoxy-scyllo-inosose synthase (DOIS) | 2-deoxy-scyllo-inosose synthase (DOIS) |
| Glycosylation | Sequential addition of sugar moieties | Sequential addition of L-streptose and N-methyl-L-glucosamine | Sequential addition of kanosamine and other sugars | Sequential addition of purpurosamine and garosamine |
| Key Tailoring Reactions | Deoxygenation | Guanidinylation, Phosphorylation | Amination, Hydroxylation | Methylation |
Mechanism of Action at the Molecular and Cellular Level
Ribosomal Binding and Inhibition of Protein Synthesis in Prokaryotic Systems
The primary target of Deoxydihydrostreptomycin within the bacterial cell is the 30S ribosomal subunit, a crucial component of the 70S ribosome responsible for translating messenger RNA (mRNA) into proteins. wikipedia.orgwikipedia.org The binding of Deoxydihydrostreptomycin to the 30S subunit is an energy-dependent process that effectively disrupts the normal progression of protein synthesis. nih.gov This interaction interferes with the initiation complex formation between the mRNA and the bacterial ribosome. toku-e.com While it may not entirely prevent the initial binding of mRNA and the initiator fMet-tRNA, it critically perturbs the subsequent elongation phase of protein synthesis. nih.gov This disruption leads to the synthesis of aberrant or truncated proteins, which can be inserted into the cell membrane, altering its permeability and further facilitating the uptake of more antibiotic molecules. nih.govnih.gov Ultimately, the culmination of these events—inhibited and faulty protein synthesis—results in bacterial cell death. wikipedia.orgtoku-e.com
Molecular Interactions with Ribosomal RNA and Proteins
The binding of Deoxydihydrostreptomycin to the 30S ribosomal subunit is a highly specific interaction involving both ribosomal RNA (rRNA) and ribosomal proteins. The key player on the RNA front is the 16S rRNA, a major structural and functional component of the 30S subunit. wikipedia.orgnih.gov Deoxydihydrostreptomycin binds near the decoding A-site of the 16S rRNA, a region critical for ensuring the correct pairing between the mRNA codon and the tRNA anticodon. nih.govoup.com
Structural studies have revealed that the binding site for the closely related streptomycin (B1217042) involves extensive contacts with the phosphodiester backbone of several helices of the 16S rRNA, including h1, h18, h27, and h44. nih.gov This interaction stabilizes a specific conformation of the ribosome that is prone to errors.
Integral to this interaction is the ribosomal protein S12. toku-e.com Deoxydihydrostreptomycin binds to the 30S subunit in a manner that involves this protein, and mutations in the rpsL gene, which encodes S12, can confer resistance to the antibiotic. mcmaster.ca Specifically, amino acid residues such as K42, K43, and K87 in protein S12 are thought to be involved in the binding of streptomycin. nih.gov The binding of Deoxydihydrostreptomycin to the S12 protein and the 16S rRNA effectively locks the ribosome in a state that impairs its proofreading function. nih.govtoku-e.com
| Ribosomal Component | Specific Site of Interaction | Role in Deoxydihydrostreptomycin Action |
|---|---|---|
| 16S rRNA | A-site, helices h1, h18, h27, h44 | Primary binding site, conformational changes leading to misreading. oup.comnih.gov |
| Ribosomal Protein S12 | Amino acid residues (e.g., K42, K43, K87) | Stabilizes drug binding, mutations confer resistance. toku-e.comnih.govmcmaster.ca |
Mechanisms Inducing mRNA Misreading and Translational Fidelity Impairment
A hallmark of Deoxydihydrostreptomycin's mechanism of action is its ability to induce misreading of the mRNA template, thereby compromising the fidelity of translation. plos.org By binding to the A-site of the 16S rRNA, the antibiotic promotes the stabilization of near-cognate codon-anticodon interactions. nih.gov This means that tRNAs carrying an amino acid that does not correctly correspond to the mRNA codon are more likely to be accepted by the ribosome.
This interference with the ribosome's proofreading capability leads to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.gov The consequence is the production of non-functional or malfunctioning proteins. Furthermore, the binding of aminoglycosides can cause the ribosome to read through stop codons, resulting in the synthesis of abnormally long proteins. wikipedia.org This loss of translational accuracy is a major contributor to the bactericidal effect of Deoxydihydrostreptomycin. nih.gov The rate of misincorporation of amino acids during protein synthesis is typically low, around 1 in 10³ to 1 in 10⁴ events; however, in the presence of aminoglycosides like streptomycin, this error rate significantly increases.
Cellular Permeation and Intracellular Distribution in Model Prokaryotic Systems
For Deoxydihydrostreptomycin to exert its effect on the ribosome, it must first traverse the bacterial cell envelope. As a large and charged molecule, it does not readily diffuse across the lipid bilayer of the cell membrane. plos.org The uptake of aminoglycosides into Gram-negative bacteria is a multi-step process. The initial phase involves the electrostatic interaction of the positively charged antibiotic with the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane. nih.gov This interaction disrupts the magnesium ion bridges that stabilize the LPS, creating transient pores and allowing the drug to cross the outer membrane. nih.gov
Chemical Synthesis and Structural Modification Strategies
Synthetic Methodologies for Deoxydihydrostreptomycin Analogues
The synthesis of deoxygenated analogues of Dihydrostreptomycin (B1670612) has been a key strategy. A notable example is the synthesis of 3"-deoxydihydrostreptomycin, which was developed to be active against resistant bacteria. bikaken.or.jp This synthesis was a direct response to the discovery that resistance was often conferred by enzymes that phosphorylate the 3"-hydroxyl group of the N-methyl-L-glucosamine moiety in streptomycin (B1217042) and dihydrostreptomycin. clockss.orgresearchgate.net Another synthesized analogue is 6-deoxydihydrostreptomycin, further exploring the impact of deoxygenation at different positions. globalauthorid.com These synthetic efforts provide crucial molecules for probing the mechanisms of both antibiotic action and bacterial resistance.
Rational Design and Derivatization Approaches
Rational drug design involves modifying a lead compound to improve its properties based on an understanding of its biological target and mechanism of action or inactivation. mdpi.comashp.org For aminoglycosides, this often means altering the structure to block the sites targeted by resistance enzymes. nih.gov
The synthesis of specific deoxygenated derivatives serves as a powerful tool for structural elucidation and as functional probes. For instance, the creation of 3"-deoxydihydrostreptomycin was a targeted modification based on the hypothesis that the 3"-hydroxyl group was the site of enzymatic inactivation. clockss.orgresearchgate.net The subsequent finding that this analogue was not inactivated by certain resistant strains confirmed the role of the 3"-hydroxyl group in the resistance mechanism. clockss.org These molecules act as probes to understand the substrate specificity of inactivating enzymes like phosphotransferases. researchgate.net The study of how these enzymes interact with various phosphorylated derivatives of dihydrostreptomycin and 3'-deoxydihydrostreptomycin helps to map out the critical sites for molecular recognition. researchgate.net
The primary goal of developing analogues like 3"-deoxydihydrostreptomycin is to alter their interaction with bacterial enzymes. By removing the hydroxyl group at the 3"-position, the analogue can no longer be phosphorylated by the specific phosphotransferase enzyme produced by resistant bacteria. clockss.org This chemical modification effectively circumvents the resistance mechanism, allowing the antibiotic to reach its ribosomal target and exert its inhibitory effect on protein synthesis. clockss.orgnih.gov This strategy of chemical modification to weaken engagement with modifying enzymes has been successfully applied to other aminoglycosides as well, such as the development of amikacin (B45834) from kanamycin (B1662678). nih.gov The development of these analogues is a clear example of creating molecules with intentionally altered molecular interactions to restore therapeutic efficacy.
Exploration of Structure-Activity Relationships (SAR) in Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule (the pharmacophore) that are responsible for its biological activity. researchgate.netslideshare.netmonash.edu In the context of Deoxydihydrostreptomycin, SAR studies focus on how modifications affect its ability to inhibit bacterial growth, particularly in resistant strains.
The most critical SAR finding for this class of compounds is that the 3"-hydroxyl group of the N-methyl-L-glucosamine moiety is a primary site for enzymatic inactivation by phosphorylation. clockss.orgresearchgate.net Its removal in 3"-deoxydihydrostreptomycin leads to a dramatic increase in activity against bacterial strains that produce the corresponding phosphotransferase. bikaken.or.jpclockss.org This establishes a clear relationship: deoxygenation at the 3"-position is key to overcoming a specific mechanism of resistance. Further studies on the phosphorylation of different derivatives have helped to refine this understanding, noting that enzymes from different streptomycin-producing or resistant organisms can have different substrate specificities. researchgate.netresearchgate.net
| Compound/Analogue | Structural Modification | Effect on Interaction with Phosphotransferase | Activity Against Resistant Strains |
| Dihydrostreptomycin | Parent compound with 3"-OH group | Substrate for phosphorylation | Inactive |
| 3"-Deoxydihydrostreptomycin | Removal of the 3"-OH group | Not a substrate for phosphorylation | Active bikaken.or.jpclockss.org |
| 6-Deoxydihydrostreptomycin | Removal of the 6-OH group on the streptidine (B14820) ring | Explored as an alternative modification globalauthorid.com | Varies depending on the specific resistance enzyme |
This table provides an interactive summary of the structure-activity relationships for key Deoxydihydrostreptomycin analogues.
Stereochemical Structure-Activity Relationship (S-SAR) Investigations
While SAR describes the general relationship between structure and function, Stereochemical Structure-Activity Relationship (S-SAR) investigations focus specifically on the role of the three-dimensional arrangement of atoms. ashp.org The stereochemistry of a molecule is often critical for its interaction with a biological target. nih.gov For complex natural products like aminoglycosides, total synthesis approaches can enable S-SAR studies by allowing the creation of unnatural stereoisomers. nih.gov
Molecular Mechanisms of Resistance to Deoxydihydrostreptomycin
Enzymatic Inactivation of Aminoglycosides
The most prevalent mechanism of acquired resistance to aminoglycosides, including deoxydihydrostreptomycin, is the enzymatic modification of the drug molecule. mjima.org This modification is carried out by a diverse group of enzymes known as aminoglycoside-modifying enzymes (AMEs). mjima.orgnih.gov These enzymes catalyze the transfer of a chemical group to the aminoglycoside, thereby sterically hindering its ability to bind to its ribosomal target and rendering it inactive. wikipedia.org AMEs are broadly classified into three major families based on the type of chemical modification they perform: phosphorylation, adenylation, and acetylation. mjima.org
Phosphorylation by Aminoglycoside Phosphotransferases (APH)
Aminoglycoside phosphotransferases (APHs), also referred to as aminoglycoside kinases, are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to a hydroxyl group on the aminoglycoside substrate. nih.govresearchgate.net This phosphorylation event prevents the antibiotic from binding effectively to the 30S ribosomal subunit. researchgate.net
There are several classes of APH enzymes, each with varying substrate specificities. nih.gov For instance, APH(3') enzymes primarily phosphorylate the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides. wikipedia.org However, some APH enzymes exhibit broader activity; for example, APH(3') has also been observed to phosphorylate the 5'-hydroxyl group in 4,5-disubstituted aminoglycosides that lack a 3'-hydroxyl group. wikipedia.org A novel class of APH, designated APH(5), has been identified in Bacillus subtilis subsp. subtilis strain RK and is responsible for phosphorylating streptomycin (B1217042) at the 5-OH group of the streptamine (B1206204) ring. nih.gov
The catalytic mechanism of APH enzymes involves the binding of both ATP and the aminoglycoside substrate within the enzyme's active site. wikipedia.org The transfer of the γ-phosphate from ATP to the aminoglycoside is thought to proceed through a dissociative mechanism, stabilizing a metaphosphate transition state. wikipedia.org A key structural feature of many APH enzymes is a nucleotide positioning loop (NPL) that, upon ATP binding, closes over the active site to facilitate the phosphorylation of the hydroxyl group on the aminoglycoside. wikipedia.org
| APH Enzyme Class | Primary Site of Phosphorylation | Typical Substrates | Source |
|---|---|---|---|
| APH(3') | 3'-hydroxyl group | 4,6-disubstituted aminoglycosides (e.g., kanamycin) | wikipedia.org |
| APH(5) | 5-hydroxyl group of streptamine ring | Streptomycin | nih.gov |
| APH(3'') | 3''-hydroxyl group | Streptomycin, Dihydrostreptomycin (B1670612) | researchgate.net |
Adenylation by Aminoglycoside Nucleotidyltransferases (ANT)
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, constitute another major family of AMEs. These enzymes inactivate aminoglycosides by catalyzing the transfer of an adenosine monophosphate (AMP) group from a donor substrate, such as ATP, to a hydroxyl group on the antibiotic molecule. frontiersin.org This adenylation prevents the drug from binding to its ribosomal target. nih.gov
ANT enzymes are classified into several subtypes based on the specific position of the aminoglycoside they modify. frontiersin.org The most clinically significant subclasses include ANT(2''), which affects a broad range of 4,6-disubstituted aminoglycosides, and ANT(4'), which targets a variety of aminoglycosides including kanamycin (B1662678) and neomycin. nih.gov The ANT(3'')(9) family of enzymes, such as AadA from Salmonella enterica, are notable for their dual specificity, capable of O-adenylating streptomycin at the 3'' position and spectinomycin (B156147) at the 9 position. nih.gov
The catalytic mechanism of ANTs involves the formation of a ternary complex with the enzyme, the aminoglycoside substrate, and the ATP donor. researchgate.net For AadA, it is proposed that a catalytic base, Glu-87, abstracts a proton from the 3''-hydroxyl group of streptomycin, enabling a nucleophilic attack on the α-phosphate of ATP. nih.gov Dihydrostreptomycin has been observed to bind in the interdomain cleft of the AadA enzyme, adjacent to the ATP binding site. nih.govresearchgate.net
| ANT Enzyme Subclass | Site of Adenylation | Known Substrates | Source |
|---|---|---|---|
| ANT(2'') | 2''-hydroxyl group | 4,6-disubstituted aminoglycosides | nih.gov |
| ANT(4') | 4'-hydroxyl group | Kanamycin, Neomycin, Amikacin (B45834), Tobramycin (B1681333) | nih.gov |
| ANT(3'')(9) | 3''-hydroxyl group (Streptomycin), 9-hydroxyl group (Spectinomycin) | Streptomycin, Spectinomycin, Dihydrostreptomycin | nih.gov |
Acetylation by Aminoglycoside Acetyltransferases (AAC)
Aminoglycoside acetyltransferases (AACs) represent the third major family of AMEs. These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside molecule. nih.gov This N-acetylation reaction diminishes the drug's affinity for its ribosomal target, leading to resistance. nih.gov
The AAC family is diverse, with numerous members identified. nih.gov A clinically important example is the AAC(3) family, which regioselectively modifies the 3-amino group of the deoxystreptamine ring. nih.gov Some AAC enzymes, like AAC(3)-IV, exhibit a very broad substrate specificity, conferring resistance to a wide array of aminoglycosides. nih.gov The AAC(6') enzymes are the most common N-acetyltransferases and modify the 6' position of aminoglycosides such as kanamycin, tobramycin, and gentamicin (B1671437). frontiersin.org
The kinetic mechanism of AAC enzymes typically follows a sequential, random bi-bi model, where a ternary complex of the enzyme, acetyl-CoA, and the aminoglycoside substrate must form before the acetyl transfer can occur. nih.gov The proposed catalytic mechanism for some AACs, such as AAC-VIa, involves a non-canonical catalytic triad. researchgate.net
| AAC Enzyme Family | Site of Acetylation | Common Substrates | Source |
|---|---|---|---|
| AAC(3) | 3-amino group of deoxystreptamine ring | Gentamicin, Tobramycin, Neomycin | nih.gov |
| AAC(6') | 6'-amino group | Kanamycin, Tobramycin, Gentamicin, Amikacin | frontiersin.org |
Alterations in Ribosomal Target Sites and Their Impact on Binding
Aminoglycosides, including deoxydihydrostreptomycin, exert their antibacterial effect by binding to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. nih.gov This binding disrupts protein synthesis by causing codon misreading. nih.gov Consequently, alterations to this ribosomal target site can significantly reduce the binding affinity of the antibiotic, leading to resistance.
While mutations in ribosomal proteins can confer resistance to streptomycin, studies have increasingly pointed to ribosomal RNA as the primary target for many antibiotics. nih.govcrstoday.com However, resistance arising from mutations in the rRNA genes is less common in many bacteria because they often possess multiple copies of these genes. nih.gov
A more clinically significant mechanism of target site modification is the enzymatic modification of the ribosome itself. nih.gov This is often achieved through the action of 16S rRNA methyltransferases (RMTs), which are enzymes that methylate specific nucleotides within the A-site of the 16S rRNA. mjima.org This methylation creates a steric hindrance that prevents the aminoglycoside from binding effectively. The genes encoding these RMTs are often located on mobile genetic elements, facilitating their spread among bacterial populations. mjima.org
Role of Efflux Systems in Modulating Intracellular Compound Concentration
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. wikipedia.org By reducing the intracellular concentration of the antibiotic, efflux pumps can prevent the drug from reaching its target in sufficient quantities to be effective. nih.govmdpi.com This mechanism contributes to both intrinsic and acquired resistance. wikipedia.org
In Gram-negative bacteria, efflux pumps are a significant cause of multidrug resistance (MDR). nih.gov These pumps are typically tripartite systems, consisting of an inner membrane protein, a periplasmic accessory protein, and an outer membrane channel. wikipedia.org The overexpression of these efflux pumps can lead to reduced susceptibility to a broad spectrum of structurally unrelated antibiotics. nih.gov
While specific efflux pumps for deoxydihydrostreptomycin are not extensively detailed, the broad substrate specificity of many bacterial efflux systems suggests they likely contribute to resistance against this compound. nih.gov For example, the AcrB pump in E. coli is a well-studied efflux pump with a wide range of substrates. wikipedia.org The activity of these pumps is an energy-dependent process, often utilizing the proton motive force to drive the expulsion of the antibiotic. wikipedia.org
Genomic and Proteomic Analysis of Resistance Determinants
The application of genomic and proteomic techniques has been instrumental in identifying and characterizing the determinants of antibiotic resistance. nih.gov These approaches allow for a comprehensive analysis of the genes and proteins that are associated with a resistant phenotype.
Genomic analysis involves the sequencing of bacterial genomes to identify resistance genes, such as those encoding AMEs, RMTs, and efflux pump components. mdpi.com For instance, the gyrB gene, associated with antibiotic resistance, has been identified through genomic analysis of Pseudomonas aeruginosa. mdpi.com Furthermore, genomic studies can reveal the presence of mobile genetic elements like plasmids and transposons, which play a crucial role in the dissemination of resistance genes. mdpi.com
Proteomic analysis, on the other hand, focuses on the entire protein complement of a bacterial cell. nih.gov By comparing the protein profiles of resistant and susceptible strains, researchers can identify proteins that are overexpressed in the presence of an antibiotic, which may include efflux pumps and modifying enzymes. nih.govmdpi.com For example, proteomic analysis of Pseudomonas aeruginosa has revealed the involvement of proteins like MexA and MexB in drug resistance. mdpi.com Proteomics can also be used to study post-translational modifications, such as lysine (B10760008) acetylation, which have been shown to play a regulatory role in virulence and antibiotic resistance in bacteria like Vibrio vulnificus. frontiersin.org The integration of genomic and proteomic data provides a powerful approach to understanding the complex molecular mechanisms underlying antibiotic resistance. biorxiv.org
Pre Clinical in Vitro and Ex Vivo Research Methodologies
Biochemical Assays for Ribosomal Function and Inhibition
Biochemical assays are fundamental in elucidating the mechanism of action of antibiotics that target the ribosome, such as deoxydihydrostreptomycin. These assays allow for a detailed examination of how the compound interferes with the intricate process of protein synthesis.
A primary technique involves in vitro protein synthesis inhibition assays. researchgate.net These assays typically utilize a cell-free transcription-translation system, often derived from Escherichia coli, which contains all the necessary components for protein synthesis, including ribosomes, tRNA, and enzymes. neb.combiorxiv.org The system is programmed with a specific mRNA template, and the synthesis of the corresponding protein is measured, often through the incorporation of radiolabeled amino acids or the production of a fluorescent protein. neb.combiorxiv.org The addition of deoxydihydrostreptomycin to this system allows researchers to quantify its inhibitory effect on protein production in a dose-dependent manner. biorxiv.org
Another critical assay is the analysis of ribosomal subunit binding. Streptomycin (B1217042) and its derivatives, including deoxydihydrostreptomycin, are known to bind to the 30S ribosomal subunit. wikipedia.orgembopress.org This interaction can be studied using techniques such as affinity chromatography, where ribosomes or their subunits are passed through a column with immobilized deoxydihydrostreptomycin. clockss.org The binding affinity and specificity can be determined by analyzing the components that are retained by the column. Isothermal titration calorimetry (ITC) and fluorescence studies can also provide detailed thermodynamic and kinetic data on the binding interaction between the drug and its ribosomal RNA (rRNA) target. nih.gov
Furthermore, primer extension inhibition assays, also known as "toeprinting," can pinpoint the specific step of translation that is inhibited. biorxiv.org This method uses reverse transcriptase to synthesize a DNA copy of an mRNA template that is being translated by ribosomes. When a ribosome is stalled by an inhibitor like deoxydihydrostreptomycin, the reverse transcriptase is blocked, resulting in a truncated DNA product. The length of this product reveals the precise location of the stalled ribosome on the mRNA, providing insights into whether the drug affects initiation, elongation, or termination. biorxiv.org
Table 1: Biochemical Assays for Ribosomal Function and Inhibition
| Assay Type | Principle | Information Gained |
| In Vitro Protein Synthesis | Measures the overall production of a specific protein in a cell-free system in the presence of the inhibitor. | Quantifies the general inhibitory effect on protein synthesis. |
| Ribosomal Subunit Binding | Determines the interaction between the drug and specific ribosomal subunits (e.g., 30S). | Identifies the direct molecular target of the drug and characterizes the binding affinity. |
| Primer Extension Inhibition (Toeprinting) | Maps the precise location of drug-induced ribosome stalling on an mRNA template. | Elucidates the specific stage of translation (initiation, elongation, termination) that is inhibited. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with the binding of the drug to the ribosome. | Provides thermodynamic parameters of the binding interaction, including affinity and stoichiometry. |
| Fluorescence Spectroscopy | Monitors changes in fluorescence of labeled molecules upon drug-ribosome binding. | Offers insights into the kinetics and conformational changes associated with the interaction. |
Enzymatic Studies of Deoxydihydrostreptomycin Interactions with Cellular Components
Enzymatic studies are crucial for understanding how deoxydihydrostreptomycin interacts with various cellular enzymes, which can influence its activity and the development of bacterial resistance. A key area of investigation is the enzymatic modification of the antibiotic itself by bacterial enzymes.
One of the primary mechanisms of resistance to aminoglycosides is their enzymatic inactivation. Bacteria can produce enzymes that modify the antibiotic, rendering it unable to bind to its ribosomal target. These enzymes include phosphotransferases, acetyltransferases, and nucleotidyltransferases. clockss.org For instance, studies have shown that some resistant bacterial strains produce phosphotransferases that can phosphorylate the hydroxyl groups of streptomycin and its derivatives. clockss.org Research on 3"-deoxydihydrostreptomycin, a related compound, has demonstrated its activity against resistant bacteria, suggesting that the absence of the 3"-hydroxyl group prevents its inactivation by certain phosphotransferases. oup.comoup.com
Researchers utilize purified enzymes in vitro to study these interactions. By incubating deoxydihydrostreptomycin with a specific bacterial enzyme and a co-substrate (like ATP for a kinase), they can determine if the antibiotic is a substrate for that enzyme. researchgate.net The reaction products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to identify the modified antibiotic. This information is vital for understanding resistance mechanisms and for the rational design of new antibiotic derivatives that can evade these enzymatic modifications.
Conversely, studies also investigate how deoxydihydrostreptomycin might inhibit the activity of essential cellular enzymes, although its primary target is the ribosome. While less common for aminoglycosides, this can be explored using standard enzyme kinetics assays where the activity of a purified enzyme is measured in the presence and absence of the compound.
Table 2: Enzymatic Interactions of Aminoglycosides
| Enzyme Class | Function in Resistance | Method of Study |
| Phosphotransferases | Add a phosphate (B84403) group to the antibiotic, preventing ribosomal binding. | Incubation of the drug with purified enzyme and ATP, followed by analysis of reaction products. |
| Acetyltransferases | Transfer an acetyl group to the antibiotic, leading to its inactivation. | Similar to phosphotransferase assays, but using acetyl-CoA as the co-substrate. |
| Nucleotidyltransferases | Add a nucleotide monophosphate to the antibiotic, blocking its activity. | In vitro reaction with the enzyme and a nucleotide triphosphate (e.g., ATP), followed by product analysis. |
Mechanistic Investigations in Prokaryotic and Eukaryotic Cell Line Models (Non-clinical)
To understand the cellular effects of deoxydihydrostreptomycin, researchers employ both prokaryotic and eukaryotic cell line models in a non-clinical setting. These studies provide insights into the compound's antibacterial activity, its selectivity, and its potential effects on host cells.
Prokaryotic Cell Line Models:
In prokaryotic models, typically using various strains of bacteria like Escherichia coli or Bacillus subtilis, the primary goal is to assess the antibacterial efficacy and mechanism of action. nih.govnih.gov A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
Further mechanistic studies in bacteria involve observing the effects of the drug on cellular processes. For example, researchers can measure the rate of protein synthesis in whole bacterial cells by monitoring the incorporation of radiolabeled amino acids. This complements the in vitro assays by confirming that the drug inhibits protein synthesis within a living cell. Studies have shown that aminoglycosides like streptomycin cause misreading of the mRNA codon, leading to the production of aberrant proteins. wikipedia.org This can be investigated by analyzing the protein profiles of treated cells.
Additionally, the effect on bacterial membrane integrity can be assessed. While the primary target is the ribosome, the accumulation of mistranslated proteins in the cell membrane can lead to a loss of membrane integrity. researchgate.net This can be measured using assays that detect the leakage of intracellular components or the uptake of dyes that are normally excluded by healthy cells.
Eukaryotic Cell Line Models:
Eukaryotic cell lines, often of human or other mammalian origin (e.g., HEK293, HaCaT, SW480), are used to evaluate the selectivity of the antibiotic and its potential for cytotoxicity in host cells. frontiersin.orgnih.gov The rationale is that an effective antibiotic should target bacterial ribosomes with high specificity, showing minimal effects on eukaryotic ribosomes. nih.gov
Cytotoxicity assays are a cornerstone of these investigations. These assays measure cell viability and proliferation in the presence of the drug. Common methods include the MTT assay, which measures metabolic activity, and assays that measure the integrity of the cell membrane. frontiersin.org
Mechanistic studies in eukaryotic cells can explore whether the compound induces apoptosis (programmed cell death) or necrosis. nih.gov This can be investigated using techniques like flow cytometry to detect markers of apoptosis or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway. The generation of reactive oxygen species (ROS), a common cellular stress response, can also be quantified. nih.gov
Table 3: Cell Line Models for Mechanistic Studies
| Cell Type | Model Organism/Cell Line | Key Investigations |
| Prokaryotic | Escherichia coli, Bacillus subtilis | Minimum Inhibitory Concentration (MIC), in-cell protein synthesis inhibition, mRNA misreading, membrane integrity. |
| Eukaryotic | Human cell lines (e.g., HEK293, HaCaT) | Cytotoxicity, selectivity for bacterial vs. eukaryotic ribosomes, apoptosis/necrosis induction, reactive oxygen species (ROS) generation. |
Comparative Studies with Related Aminoglycosides in Controlled Biological Environments
Comparative studies are essential for contextualizing the properties of deoxydihydrostreptomycin relative to other well-characterized aminoglycoside antibiotics. These studies are conducted in controlled biological environments, such as standardized bacterial cultures or cell-free systems, to ensure that any observed differences are attributable to the structural variations between the compounds.
A primary focus of these comparisons is antibacterial activity. The MIC of deoxydihydrostreptomycin is often compared against a panel of bacteria with that of other aminoglycosides like streptomycin, dihydrostreptomycin (B1670612), amikacin (B45834), and gentamicin (B1671437). frontiersin.orgiranjournals.ir This helps to establish its spectrum of activity and its potency. For example, research has compared the antibacterial activity of various streptomycin analogs, providing insights into structure-activity relationships. drugfuture.com
Another critical area of comparison is the interaction with the ribosomal target. By using techniques like ITC or fluorescence spectroscopy, researchers can compare the binding affinities of different aminoglycosides for the bacterial ribosome. nih.gov These studies have revealed that while many aminoglycosides target the same region of the 16S rRNA, their binding affinities and the conformational changes they induce can differ, which may correlate with their antibacterial potency and specificity. nih.gov
Furthermore, comparative studies are crucial for understanding resistance mechanisms. By testing a panel of aminoglycosides against bacterial strains with known resistance enzymes, researchers can determine which compounds are susceptible to inactivation. For instance, the activity of 3"-deoxydihydrostreptomycin against certain resistant strains highlights the importance of the 3"-hydroxyl group as a target for inactivating enzymes. oup.comoup.com
Finally, comparative toxicity studies in eukaryotic cell lines are performed to assess the relative safety profiles. The cytotoxicity of deoxydihydrostreptomycin can be compared to that of other aminoglycosides to determine if its structural modifications lead to a more favorable selectivity for bacterial cells. frontiersin.org
Table 4: Comparative Data for Selected Aminoglycosides
| Aminoglycoside | Relative Antibacterial Potency | Susceptibility to Common Resistance Enzymes | Key Structural Feature |
| Streptomycin | Broad-spectrum, but resistance is common. | Susceptible to various phosphotransferases and nucleotidyltransferases. | Contains a streptidine (B14820) ring and a streptobiosamine (B1682495) moiety. |
| Dihydrostreptomycin | Similar to streptomycin. inchem.org | Similar to streptomycin. | The aldehyde group of streptomycin is reduced to a hydroxyl group. |
| Deoxydihydrostreptomycin | Active against some resistant strains. oup.com | May evade certain phosphotransferases due to the absence of a key hydroxyl group. | Lacks a hydroxyl group present in dihydrostreptomycin. |
| Amikacin | Broader spectrum against resistant strains. | Protected from many inactivating enzymes by its L-hydroxyaminobutyroyl-amide (HABA) side chain. | A semi-synthetic derivative of kanamycin (B1662678) A. |
| Gentamicin | Potent activity, particularly against Gram-negative bacteria. | Can be inactivated by various modifying enzymes. | A complex of related aminoglycoside structures. |
Advanced Analytical and Spectroscopic Techniques in Deoxydihydrostreptomycin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Deoxydihydrostreptomycin in solution. It provides atomic-level information on the molecule's three-dimensional structure and dynamic properties. nih.govisolife.nl
High-Resolution NMR for Conformational Analysis of Deoxydihydrostreptomycin and its Derivatives
High-resolution NMR is crucial for understanding the conformational preferences of Deoxydihydrostreptomycin and its derivatives in a solution state, which can be linked to their biological activity. nih.govacs.org The structure of Deoxydihydrostreptomycin, like its parent compound streptomycin (B1217042), is composed of three distinct carbohydrate-based rings linked by glycosidic bonds: a streptidine (B14820) ring, a streptose (B1236354) ring, and an N-methyl-L-glucosamine ring. biorxiv.orglongdom.org The flexibility of these rings and the rotational freedom around the glycosidic linkages mean the molecule can adopt multiple conformations in solution.
A typical approach for conformational analysis involves:
1D ¹H NMR: To get an overview of the proton signals and their chemical environments. youtube.com Complex spectra with distinct chemical shifts often indicate a pre-organized, rigid conformation, whereas averaged signals suggest flexibility and rapid exchange between different states. acs.org
2D Correlation Spectroscopy (COSY & TOCSY): To establish through-bond connectivity and identify the spin systems of the individual sugar rings. mdpi.comuzh.ch
2D NOESY/ROESY: To identify protons that are close in space, providing data to calculate internuclear distances and define the 3D structure. mdpi.com
Quantum Mechanical (QM) Analysis: Advanced methods like QM-based ¹H iterative Full Spin Analysis (HiFSA) can accurately extract chemical shifts and coupling constants from complex 1D ¹H NMR spectra, enhancing the reliability of the structural characterization. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Streptomycin Moieties This table is based on data for the parent compound, streptomycin, and is representative of the data obtainable for its derivatives.
| Moiety | Proton | Representative Chemical Shift (ppm) |
|---|---|---|
| Streptidine | H-1'/H-3' | ~3.4 - 3.6 |
| H-2' | ~1.8 - 2.0 | |
| H-4'/H-6' | ~3.7 - 3.9 | |
| H-5' | ~3.5 | |
| Streptose | H-1'' | ~5.1 |
| H-2'' | ~4.1 | |
| H-3'' | ~4.3 | |
| N-methyl-L-glucosamine | H-1''' | ~4.9 |
| H-2''' | ~3.2 | |
| N-CH₃ | ~2.5 |
Multidimensional NMR for Complex Structure Elucidation and Ligand-Binding Studies
Multidimensional NMR techniques are essential for elucidating the structure of complex biomolecules and studying their interactions. taylorandfrancis.comroyalsocietypublishing.org For Deoxydihydrostreptomycin, these methods are particularly valuable for mapping its binding interface with biological targets like bacterial ribosomal RNA (rRNA). unirioja.esnih.govembopress.org
Saturation Transfer Difference (STD-NMR) is a powerful technique for identifying which parts of a ligand are in close contact with a receptor protein or nucleic acid. unirioja.es In this experiment, the macromolecular target is selectively saturated, and this saturation is transferred via spin diffusion to the protons of the bound ligand. By comparing this spectrum with a reference spectrum, a "fingerprint" of the binding epitope is generated. Studies on streptomycin have used STD-NMR to map its interaction with aminoglycoside resistance enzymes, revealing the specific protons on the antibiotic that are crucial for binding. unirioja.es
Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY) is used to determine the conformation of a ligand when it is bound to a large macromolecule. unirioja.es For a flexible molecule like Deoxydihydrostreptomycin, this technique can reveal which of its solution conformers is selected upon binding or if it adopts a new conformation entirely. unirioja.esoup.com
These ligand-binding studies typically involve:
Isotopic Labeling: The protein or RNA target can be isotopically labeled (e.g., with ¹⁵N or ¹³C) to simplify and resolve complex spectra. royalsocietypublishing.org
2D ¹H-¹⁵N HSQC Titrations: A series of Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded as the unlabeled ligand is titrated into the labeled protein/RNA sample. biorxiv.org Changes in the chemical shifts of the target's amide protons (chemical shift perturbations) identify the amino acids or nucleotides at the binding interface. longdom.org
STD-NMR and TR-NOESY Experiments: To map the ligand's binding epitope and determine its bound conformation. unirioja.es
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a core technique for determining the molecular weight of Deoxydihydrostreptomycin and analyzing its structure through fragmentation patterns. libretexts.orgwikipedia.org It is highly sensitive and provides crucial information for identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Metabolite Profiling in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. waters.comshodex.com This hyphenated technique is ideal for assessing the purity of Deoxydihydrostreptomycin samples and for profiling related metabolites in complex biological matrices. mdpi.com
Due to the highly polar nature of aminoglycosides, specialized chromatographic methods are often required. shodex.comobrnutafaza.hr Reversed-phase chromatography using an ion-pairing reagent like heptafluorobutyric acid (HFBA) is a common approach. waters.com The ion-pairing reagent is volatile, making it compatible with mass spectrometry detection. waters.com Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is also used for the analysis of these polar compounds. obrnutafaza.hr
In a typical LC-MS workflow for purity assessment:
A sample is injected into the LC system, where Deoxydihydrostreptomycin is separated from impurities and degradation products.
The eluent from the column is directed into the mass spectrometer's ion source (commonly electrospray ionization, ESI).
The mass spectrometer detects the molecular ions of the parent compound and any impurities, allowing for their quantification and tentative identification based on mass-to-charge ratio (m/z).
Research on streptomycin sulfate (B86663) has utilized HPLC with mass detection to separate and quantify numerous impurities, demonstrating the power of this technique for quality control. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Identification
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting selected ions and analyzing the resulting product ions. taylorandfrancis.comwikipedia.org This technique is invaluable for confirming the structure of Deoxydihydrostreptomycin and for definitively identifying unknown impurities. nih.govinnovareacademics.in
In an MS/MS experiment (also known as product ion scanning), a precursor ion (e.g., the molecular ion of an impurity) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer. taylorandfrancis.com The fragmentation pattern is a structural signature of the molecule. By comparing the fragmentation pattern of an unknown impurity to that of the parent compound, the site of modification or the nature of the impurity can often be deduced. nih.govchemrxiv.orgnih.gov
Studies on streptomycin have successfully used LC-MS/MS to identify a wide range of impurities. nih.govresearchgate.net By analyzing the exact mass and fragmentation patterns, researchers could propose structures for over 20 related substances. nih.gov
Table 2: Common Impurities in Streptomycin Samples Identified by LC-MS/MS This table is based on published data for streptomycin sulfate and highlights the types of impurities that can be identified using MS/MS.
| Impurity | Proposed Structural Modification | Technique |
|---|---|---|
| Streptomycin B (Mannosidostreptomycin) | Addition of a mannose unit | HPLC-TOF-MS, MS/MS |
| Dihydrostreptomycin (B1670612) | Reduction of aldehyde to alcohol | HPLC-TOF-MS, MS/MS |
| Streptidine | Hydrolytic cleavage product | HPLC-TOF-MS, MS/MS |
| N-demethylstreptomycin | Loss of a methyl group | HPLC-TOF-MS, MS/MS |
| Oxidized Streptomycin | Oxidation of the formyl group | HPLC-MS/MS |
This detailed structural analysis is critical for ensuring the quality and consistency of research-grade materials. nih.govnih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. longdom.org This technique provides an atomic-resolution picture of the molecule, including bond lengths, bond angles, and stereochemistry. royalsocietypublishing.org
To perform X-ray crystallography, a high-quality single crystal of the compound must first be grown. The crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms of the crystal lattice. longdom.org The resulting diffraction pattern is recorded and computationally analyzed to generate a three-dimensional electron density map, from which the atomic structure can be built and refined. longdom.orgnih.gov
While obtaining a crystal structure of a flexible molecule like Deoxydihydrostreptomycin can be challenging, the structures of several streptomycin derivatives and complexes have been solved. A notable example is the crystal structure of streptomycin oxime selenate (B1209512) tetrahydrate, which confirmed the absolute configuration of the three ring components and their glycosidic linkages. royalsocietypublishing.org
Furthermore, X-ray crystallography has been instrumental in understanding how streptomycin interacts with its biological target. The crystal structure of the Thermus thermophilus 30S ribosomal subunit in complex with streptomycin has been determined at high resolution. biorxiv.orgnih.govnih.gov These structures reveal the precise binding pocket and show how the antibiotic distorts the ribosomal RNA, leading to errors in protein synthesis. nih.govnih.gov Such detailed structural insights are invaluable for structure-based drug design and for understanding mechanisms of action and resistance. longdom.org
Analysis of Deoxydihydrostreptomycin-Target Protein Complexes
The investigation of how deoxydihydrostreptomycin interacts with its molecular targets is crucial for understanding its mechanism of action. As an aminoglycoside, its primary target is the bacterial ribosome, a complex assembly of ribosomal RNA (rRNA) and ribosomal proteins. nih.gov The analysis of deoxydihydrostreptomycin-protein complexes focuses on identifying specific binding partners and characterizing the nature of these interactions.
Modern proteomic techniques are central to identifying the protein components of these complexes. nih.gov A common strategy involves affinity purification followed by mass spectrometry. In this approach, a derivative of deoxydihydrostreptomycin could be immobilized on a solid support to "capture" its binding partners from a bacterial cell lysate. The proteins that bind to the immobilized drug are then eluted and identified using mass spectrometry, which can determine the amino acid sequences and thus identify the specific proteins. harvard.edu This method allows for the comprehensive identification of proteins in even highly complex mixtures. harvard.edu
Further analytical methods can elucidate the dynamics of these interactions. Techniques such as tandem affinity purification (TAP) can be employed to isolate protein complexes under conditions that preserve less stable interactions, providing a cleaner sample for analysis. nih.gov While direct studies detailing the proteomic analysis of deoxydihydrostreptomycin-ribosome complexes are not extensively published, research on other ribosome-targeting antibiotics provides a framework. For instance, studies on thioredoxin have utilized genetically altered proteins to trap and identify interacting partners in vivo. harvard.edu Similarly, analyses of other antibiotics have shown that they can form stable complexes with specific ribosomal proteins, which can be identified through these advanced proteomic workflows. nih.govharvard.edu The goal of such research on deoxydihydrostreptomycin would be to map its precise binding pocket within the ribosome and identify the specific ribosomal proteins that constitute this site.
Structural Insights from Co-crystallization Studies with Ribosomal Components
Co-crystallization is a powerful technique used to obtain high-resolution, three-dimensional structural information of a ligand bound to its target molecule. nih.gov In the context of deoxydihydrostreptomycin, co-crystallizing the compound with its target, the bacterial ribosome or its subunits, would provide definitive insights into its binding mechanism at an atomic level. This process involves forming a multi-component crystalline solid where the drug and its biological target (e.g., the 30S ribosomal subunit) aggregate in a fixed stoichiometric ratio within a crystal lattice. nih.govrsc.org
The resulting crystal is then analyzed using X-ray diffraction or cryogenic electron microscopy (cryo-EM). These techniques can generate a detailed electron density map, from which the precise orientation and conformation of deoxydihydrostreptomycin within its ribosomal binding site can be modeled. nih.gov Such structural data reveals:
Specific hydrogen bonds, electrostatic, and hydrophobic interactions between the drug and amino acid residues of ribosomal proteins or nucleotides of ribosomal RNA.
Conformational changes induced in the ribosome upon drug binding.
The structural basis for the antibiotic's inhibitory effect on protein synthesis.
While specific co-crystal structures of deoxydihydrostreptomycin with ribosomal components are not prominently available in published literature, studies on other antibiotics that target the ribosome illustrate the utility of this approach. For example, high-resolution cryo-EM structures of oxazolidinone antibiotics bound to stalled ribosome complexes have revealed how the drug fits into a hydrophobic pocket and how resistance mechanisms alter this binding. biorxiv.org Similarly, structural analyses of the ribosome-translocon complex have provided mechanistic hypotheses for its function. nih.govelifesciences.org Applying these co-crystallization and structural analysis techniques to deoxydihydrostreptomycin would be a critical step in understanding its precise mechanism of action and for the rational design of novel derivatives.
Chromatographic Methods for Separation, Purification, and Analytical Quantification in Research Contexts
Chromatography is an indispensable tool in deoxydihydrostreptomycin research, enabling its separation from related substances, purification from synthesis or extraction mixtures, and precise quantification for analytical purposes. sinobiological.comrotachrom.com A variety of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed. drawellanalytical.com
Ion-pair reversed-phase HPLC is a highly effective method for the analysis of deoxydihydrostreptomycin and related compounds. nih.govresearchgate.net One established method allows for the successful separation of deoxydihydrostreptomycin from its parent compound, dihydrostreptomycin, as well as streptomycin, streptidine, and dihydrostreptomycin B. nih.gov This separation is critical for purity assessment and quality control in research materials. The method utilizes a base-deactivated reversed-phase silica (B1680970) gel column with UV detection. nih.gov The mobile phase is a carefully composed aqueous-organic solution designed to achieve optimal resolution between these structurally similar compounds. nih.gov
The table below details the parameters for a specific liquid chromatographic method used for the analysis of deoxydihydrostreptomycin and related substances. nih.gov
| Parameter | Condition |
| Technique | Ion-Pair Reversed-Phase Liquid Chromatography |
| Stationary Phase | Base deactivated reversed-phase silica gel |
| Mobile Phase | Aqueous solution containing: 4 g/L Sodium Sulfate, 1.5 g/L Sodium Octanesulfonate, 100 mL/L Acetonitrile, 50 mL/L 0.2 M Phosphate (B84403) Buffer |
| pH | 3.0 |
| Detection | UV at 205 nm |
| Total Analysis Time | 55 minutes |
| Separated Compounds | Streptidine, Dihydrostreptomycin B, Streptomycin, Dihydrostreptomycin, Deoxydihydrostreptomycin |
For purification purposes, column chromatography is often used, for instance, after a chemical synthesis procedure to isolate the desired product. capes.gov.br The selection of the chromatographic technique—whether ion-exchange, size-exclusion, or affinity chromatography—depends on the specific properties of the target molecule and the impurities to be removed. sinobiological.comnih.gov The ultimate goal in preparative chromatography is to balance purity, yield, and throughput to obtain the compound of interest at the desired specification for further research. rotachrom.com
Future Directions and Emerging Research Paradigms
Biosynthetic Pathway Engineering for Novel Deoxydihydrostreptomycin Derivatives
The engineering of biosynthetic pathways presents a significant opportunity for creating novel derivatives of deoxydihydrostreptomycin with potentially enhanced properties. A deeper understanding of the complete biosynthetic pathway of aminoglycosides, including the enzymes involved, is crucial for generating more robust antibiotic agents or compounds with different biological activities. researchgate.net Metabolic engineering, in particular, plays an increasingly vital role in the production of antibiotics and their precursors. researchgate.net
Key strategies in this area involve:
Heterologous Expression: Expressing gene sets for components like 2-deoxystreptamine (B1221613) (DOS) in engineered hosts such as E. coli can lead to the production of various aminoglycoside derivatives. researchgate.net
Gene Exchange and Addition: Plasmids containing genes for the biosynthesis of specific sugar moieties can be modified by exchanging or adding genes from other antibiotic biosynthetic clusters to create new deoxysugar derivatives. nih.gov
The synthesis of 3″-Deoxydihydrostreptomycin, which has shown activity against resistant bacteria, has been successfully achieved from dihydrostreptomycin (B1670612). oup.comamanote.com A key step in this synthesis was the creation of a protected derivative of dihydrostreptomycin where all hydroxyl groups except the 3"-hydroxyl were protected. oup.com This allowed for the specific deoxygenation at the 3″ position. oup.com Similarly, a precursor for this synthesis, 2′-N-Acetyl-4′,6′-di-O-acetyl-3,3a-O-carbonyl-3′-deoxydihydrostreptobiosamine, has been prepared, highlighting the intricate chemical synthesis steps that can be informed by biosynthetic knowledge. oup.com
Strategies for Overcoming Molecular Resistance Mechanisms via Chemical or Genetic Intervention
Bacterial resistance to aminoglycosides like deoxydihydrostreptomycin is a major clinical challenge. Resistance can arise from several mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal target, and active efflux of the drug from the bacterial cell. nih.gov
Chemical Intervention: A primary mechanism of resistance is the chemical modification of the aminoglycoside by Aminoglycoside-Modifying Enzymes (AMEs). nih.govfrontiersin.org These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), inactivate the antibiotic. nih.govfrontiersin.org A successful strategy to circumvent this involves chemical modifications to the antibiotic structure that block the action of these enzymes. For example, the addition of a hydroxyaminobutyric acid (HABA) group to kanamycin (B1662678) to form amikacin (B45834) sterically hinders many AMEs. nih.gov Similar strategies could be applied to deoxydihydrostreptomycin to create derivatives that are less susceptible to inactivation by prevalent AMEs. nih.gov
Genetic Intervention: Genetic approaches offer another avenue to combat resistance. This can involve:
Targeting Resistance Genes: Identifying and targeting the genes responsible for resistance, such as those encoding AMEs or efflux pumps, can restore susceptibility. nih.govotago.ac.nz For instance, mutations in genes like fusA1, amgS, and mexZ in Pseudomonas aeruginosa have been shown to contribute to aminoglycoside resistance, often by increasing the expression of the MexXY efflux pump. nih.gov
Antisense Technologies: The use of antisense technologies to inhibit the expression of resistance genes like aac(6′)-Ib is an area of active research. frontiersin.org
Understanding Gene Interactions: Research has shown that combinations of mutations in different genes can lead to higher levels of resistance than single mutations. nih.gov Understanding these genetic interactions is crucial for developing effective and lasting intervention strategies. nih.govasm.org
| Resistance Mechanism | Intervention Strategy | Example |
| Enzymatic Modification | Chemical modification of the antibiotic to block enzyme action. | Addition of a HABA group to kanamycin to create amikacin. nih.gov |
| Efflux Pumps | Genetic targeting of genes regulating pump expression. | Investigating mutations in fusA1, amgS, and mexZ that control the MexXY efflux pump. nih.gov |
| Ribosomal Mutations | Development of new derivatives that can bind to the altered ribosome. | Not specifically detailed for deoxydihydrostreptomycin in the provided context. |
| Resistance Gene Expression | Use of antisense technology to inhibit gene expression. | Targeting the aac(6′)-Ib gene. frontiersin.org |
Computational Chemistry and Molecular Modeling in Deoxydihydrostreptomycin Interaction Studies
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the interactions between deoxydihydrostreptomycin and its biological targets at an atomic level. steeronresearch.comopenaccessjournals.com These techniques can significantly accelerate the drug discovery process by simulating molecular interactions and predicting properties before laboratory testing. steeronresearch.com
Key applications include:
Molecular Docking: These studies can predict how deoxydihydrostreptomycin and its derivatives bind to the ribosomal A-site, which is the primary target for aminoglycosides. frontiersin.orgrsc.org This provides insights into the specific interactions that are crucial for antibacterial activity and can guide the design of new derivatives with improved binding affinity. nih.gov
Understanding Resistance: Molecular modeling can be used to study how mutations in the ribosome or the presence of modifying enzymes affect the binding of deoxydihydrostreptomycin. This can help in designing compounds that can overcome these resistance mechanisms.
Predicting Properties: Computational methods can predict various pharmacokinetic properties of new deoxydihydrostreptomycin derivatives, helping to identify candidates with better drug-like characteristics early in the development process. steeronresearch.comrsc.org
Quantum Mechanics and Molecular Dynamics: Quantum mechanics (QM) can be used to study the electronic structure and reactivity of the molecule, while molecular dynamics (MD) simulations can model the movement of the drug and its target over time, providing insights into the stability and flexibility of the complex. steeronresearch.comkallipos.gr
The analysis of antibiotic binding sites on the ribosome has revealed common structural features, such as a prevalence of non-paired bases and unusual conformations of RNA bases, which can be used to identify potential new drug-binding sites. nih.gov
Development of Advanced Analytical Platforms for Comprehensive Compound Characterization
The thorough characterization of deoxydihydrostreptomycin and its derivatives is essential for understanding their structure, purity, and behavior. Advanced analytical techniques provide the necessary sensitivity and specificity for this purpose.
Mass Spectrometry (MS): MS is a cornerstone technique for determining the molecular weight and elucidating the structure of deoxydihydrostreptomycin. wikipedia.orgmsu.edu Techniques like liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and can separate, identify, and quantify the compound and its impurities with high accuracy. longdom.orgnih.gov Tandem mass spectrometry (MS-MS) can provide detailed structural information by fragmenting the molecule and analyzing the resulting ions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the three-dimensional structure of deoxydihydrostreptomycin in solution. pharmtech.comirjes.com Two-dimensional NMR experiments can reveal detailed information about the connectivity and spatial arrangement of atoms within the molecule. irjes.com
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ion chromatography (IC) are essential for separating deoxydihydrostreptomycin from complex mixtures and for purity assessment. researchgate.netrsc.org Hyphenated techniques, such as IC-MS, combine the separation power of chromatography with the detection sensitivity of mass spectrometry. rsc.org
| Analytical Technique | Application for Deoxydihydrostreptomycin |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation, impurity profiling. wikipedia.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | 3D structure determination in solution. pharmtech.comirjes.com |
| High-Performance Liquid Chromatography (HPLC) | Purification, separation from mixtures, purity analysis. researchgate.net |
| Ion Chromatography (IC) | Analysis of ionic forms, separation of related compounds. rsc.org |
| Spectroscopic Methods (FT-IR, CD) | Functional group analysis, higher-order structure characterization. pharmtech.com |
Q & A
Q. How to design in vitro experiments to assess Deoxydihydrostreptomycin's antibacterial efficacy?
- Methodological Answer : Begin by defining bacterial strains and growth conditions (e.g., broth microdilution for MIC determination). Include appropriate controls (e.g., solvent-only and positive antibiotic controls). Validate results with triplicate biological replicates and use statistical tests (e.g., ANOVA with post-hoc analysis) to compare efficacy across strains. Ensure adherence to CLSI/EUCAST guidelines for standardized protocols .
Q. What methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Deoxydihydrostreptomycin against resistant bacterial strains?
- Methodological Answer : Use agar dilution or microbroth dilution assays with serial drug dilutions. Include quality control strains (e.g., E. coli ATCC 25922) for validation. Analyze growth inhibition via optical density measurements or viability plating. Apply nonlinear regression models to calculate MIC50/90 values, ensuring instrument precision limits are respected in data reporting (e.g., avoid exceeding 3 significant figures) .
Q. What validation criteria should be applied when developing HPLC-based quantification methods for Deoxydihydrostreptomycin in biological matrices?
- Methodological Answer : Validate linearity (R² ≥ 0.99), accuracy (85–115% recovery), precision (RSD < 5%), and limit of detection/quantification (LOD/LOQ). Include matrix-matched calibration curves to account for interference. Cross-validate with LC-MS/MS for specificity, and document all parameters per ICH Q2(R1) guidelines .
Q. What controls are essential in in vivo efficacy studies of Deoxydihydrostreptomycin using murine infection models?
- Methodological Answer : Include sham-treated (vehicle control), untreated (infection control), and reference antibiotic groups. Monitor pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) via serial sampling. Use survival curves and bacterial load reduction (CFU counts) as endpoints. Ensure ethical compliance with 3Rs principles (Replacement, Reduction, Refinement) .
Q. What are the best practices for ensuring reproducibility in Deoxydihydrostreptomycin pharmacokinetic studies?
- Methodological Answer : Standardize animal husbandry, dosing regimens, and sampling intervals. Use validated analytical methods (e.g., LC-MS/MS) for drug quantification. Report individual animal data alongside means ± SD, and perform power analysis to justify sample sizes. Archive raw data and protocols in publicly accessible repositories .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity profiles of Deoxydihydrostreptomycin across different model organisms?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate toxicity data, followed by meta-analysis to assess heterogeneity sources (e.g., species-specific metabolism, dosing regimens). Apply sensitivity analysis to exclude outliers and subgroup analysis for organ-specific toxicity. Use the FINER framework to evaluate study feasibility and relevance .
Q. What advanced statistical approaches are appropriate for analyzing synergistic effects when combining Deoxydihydrostreptomycin with other antimicrobial agents?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Apply Bliss independence or Loewe additivity models for synergy quantification. Employ Bayesian hierarchical models to account for inter-experiment variability. Validate findings with time-kill curve analyses and mechanistic studies (e.g., ribosomal binding assays) .
Q. How to integrate multi-omics data (e.g., transcriptomic and proteomic) to elucidate Deoxydihydrostreptomycin's mechanism of action at the molecular level?
- Methodological Answer : Perform RNA-Seq and LC-MS/MS proteomics on treated vs. untreated bacterial cultures. Use pathway enrichment analysis (KEGG/GO) to identify dysregulated processes. Apply weighted gene co-expression network analysis (WGCNA) to link transcriptional and protein changes. Validate hypotheses with CRISPRi knockdowns of target genes .
Q. How to design longitudinal studies assessing Deoxydihydrostreptomycin resistance development in bacterial populations under varying selective pressures?
- Methodological Answer : Use continuous culture systems (chemostats) with sub-inhibitory drug concentrations. Sample populations at intervals for whole-genome sequencing to track resistance mutations. Apply population genetics models (e.g., mutation-selection balance) and quantify fitness costs via competition assays. Incorporate PICO framework to define population, intervention, and outcomes .
Q. What computational modeling approaches can predict Deoxydihydrostreptomycin's binding affinities to ribosomal targets across bacterial species?
- Methodological Answer :
Use molecular docking (e.g., AutoDock Vina) with high-resolution ribosome structures (e.g., 30S subunit). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Train machine learning models on existing affinity data to extrapolate to uncharacterized species. Cross-reference with phenotypic susceptibility data to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
